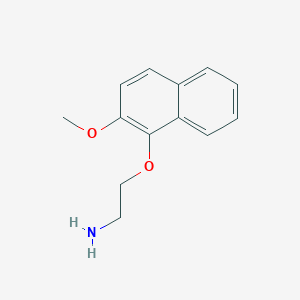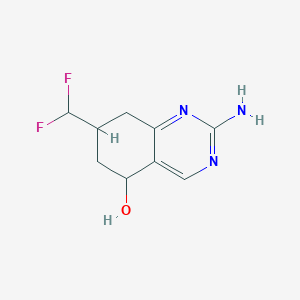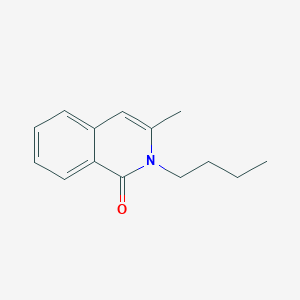
2-(2-Methoxynaphthalen-1-yl)oxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-methoxynaphthalen-1-yl)oxy)ethanamine is a chemical compound that belongs to the class of naphthalene derivatives. It is a colorless to pale yellow liquid that is soluble in organic solvents. This compound has been studied for its potential therapeutic and industrial applications due to its unique chemical structure.
Preparation Methods
The synthesis of 2-((2-methoxynaphthalen-1-yl)oxy)ethanamine typically involves the reaction of 2-methoxynaphthalene with ethanamine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
2-((2-methoxynaphthalen-1-yl)oxy)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-((2-methoxynaphthalen-1-yl)oxy)ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2-((2-methoxynaphthalen-1-yl)oxy)ethanamine involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2-((2-methoxynaphthalen-1-yl)oxy)ethanamine can be compared with other naphthalene derivatives such as:
2-(7-methoxynaphthalen-1-yl)ethanamine: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and applications.
2-(2-methoxynaphthalen-1-yl)ethan-1-amine: Another closely related compound with slight differences in the functional groups, affecting its chemical properties and uses.
These comparisons highlight the uniqueness of 2-((2-methoxynaphthalen-1-yl)oxy)ethanamine in terms of its specific chemical structure and the resulting applications.
Properties
CAS No. |
913721-69-4 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-(2-methoxynaphthalen-1-yl)oxyethanamine |
InChI |
InChI=1S/C13H15NO2/c1-15-12-7-6-10-4-2-3-5-11(10)13(12)16-9-8-14/h2-7H,8-9,14H2,1H3 |
InChI Key |
WDAZWAQYPTXKMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11890059.png)
![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)ethanone](/img/structure/B11890071.png)
![4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol](/img/structure/B11890073.png)


![N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B11890099.png)


![6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide](/img/structure/B11890123.png)
![[(5-Ethylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11890140.png)


